molecular formula C21H27N3O B15282996 4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

Cat. No.: B15282996
M. Wt: 337.5 g/mol
InChI Key: PRAZZOZSSGDWOA-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The structure of this compound includes a piperazine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide typically involves the reaction of 4-ethylphenylamine with 3-methylbenzyl chloride in the presence of a base to form the intermediate 4-(4-ethylphenyl)-N-(3-methylbenzyl)piperazine. This intermediate is then reacted with phosgene or a similar carbonylating agent to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide
  • 4-(4-ethylphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide
  • 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

Uniqueness

4-(4-ethylphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity for various biological targets. This uniqueness can make it a valuable compound in drug discovery and development, offering potential advantages over similar compounds in terms of efficacy and safety.

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-N-[(3-methylphenyl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H27N3O/c1-3-18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(25)22-16-19-6-4-5-17(2)15-19/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25)

InChI Key

PRAZZOZSSGDWOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC=CC(=C3)C

Origin of Product

United States

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